molecular formula C11H6FN3 B1438139 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile CAS No. 960198-61-2

2-(3-Fluorophenyl)pyrimidine-5-carbonitrile

Cat. No. B1438139
M. Wt: 199.18 g/mol
InChI Key: ZXSZUCRVSWGKCX-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” is a chemical compound that falls under the category of pyrimidine-5-carbonitriles . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of “2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” involves a three-step procedure . The purpose of this study was to prepare various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” is deeply embedded into the active site of InhA with an excellent binding affinity . It engages in multiple bonded and non-bonded interactions with the residues lining the active site .


Chemical Reactions Analysis

The chemical reactions of “2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” involve the preparation of various derivatives using a three-step procedure . The derivatives were screened in vitro for activity against Mycobacterium tuberculosis strain H37Rv .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing derivatives of pyrimidine carbonitriles, including compounds structurally related to 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile. These methods often involve reactions with heterocumulenes, leading to the formation of substituted pyrimidines and fused pyrimidine derivatives. For instance, Gewald, Jeschke, and Gruner (1991) explored reactions of 2-aminothiophene-3-carbonitriles with phenyl isothiocyanate, yielding substituted dithienopyrimido pyrimidines, highlighting the synthetic versatility of pyrimidine carbonitriles in producing complex heterocyclic systems (Gewald, Jeschke, & Gruner, 1991).

Biological Activities

Research has also focused on evaluating the biological activities of pyrimidine-5-carbonitrile derivatives. Studies have investigated their potential as antibacterial and antiviral agents, offering insights into the therapeutic applications of these compounds. For example, Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, which were evaluated for their antibacterial activity, demonstrating the bioactive potential of pyrimidine derivatives in medical research (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Material Science and Chemistry

In the realm of material science and chemistry, pyrimidine-5-carbonitrile derivatives have been studied for their corrosion inhibition properties, showcasing their application beyond biological activities. Khaled, Hamed, Abdel-Azim, and Abdelshafi (2011) explored the use of a pyrimidine derivative as a corrosion inhibitor for copper, utilizing electrochemical techniques to study its efficacy, thus revealing the compound's utility in protecting metals from corrosion (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).

Future Directions

The future directions for “2-(3-Fluorophenyl)pyrimidine-5-carbonitrile” could involve further exploration of its potential as an antitubercular agent . A molecular docking study against mycobacterial enoyl-ACP reductase (InhA) could provide valuable insights into the plausible mechanism of action, which could set the theme for lead optimization .

properties

IUPAC Name

2-(3-fluorophenyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSZUCRVSWGKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662752
Record name 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)pyrimidine-5-carbonitrile

CAS RN

960198-61-2
Record name 2-(3-Fluorophenyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960198-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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